2-Bromo-3-iodo-isonicotinic acid
Description
Contextualizing 2-Bromo-3-iodo-isonicotinic Acid within the Landscape of Polyhalogenated Pyridines
Polyhalogenated pyridines are pyridine (B92270) rings bearing multiple halogen substituents. The nature and position of these halogens significantly influence the reactivity of the pyridine ring. For instance, the electron-withdrawing nature of halogens makes the pyridine ring more susceptible to nucleophilic aromatic substitution. In the case of this compound, the presence of two different halogens at the 2- and 3-positions offers the potential for selective, stepwise reactions. The carbon-iodine bond is generally more reactive than the carbon-bromine bond in many catalytic cross-coupling reactions, allowing for regioselective functionalization. This differential reactivity is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures in a controlled manner.
The pyridine nitrogen itself influences the reactivity of the ring, making the positions adjacent (alpha) and para to it electronically distinct. This inherent electronic nature, combined with the inductive effects of the halogens and the carboxylic acid group, makes this compound a highly tailored building block for specific synthetic applications.
Significance of Dihaloisonicotinic Acid Scaffolds in Modern Organic Synthesis and Medicinal Chemistry
Dihaloisonicotinic acid scaffolds, such as this compound, are of significant interest due to their utility in creating diverse molecular libraries. The two halogen atoms serve as orthogonal synthetic handles for introducing different substituents through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This capability is particularly crucial in medicinal chemistry for the exploration of structure-activity relationships (SAR) during drug discovery.
A notable application of this compound is its use as a precursor in the synthesis of Janus kinase (JAK) inhibitors. chemicalbook.comresearchgate.net JAK inhibitors are a class of drugs that target the JAK-STAT signaling pathway, which is implicated in various inflammatory and autoimmune diseases, as well as some cancers. The ability to selectively functionalize the dihalogenated scaffold allows for the precise construction of molecules that can fit into the active site of the JAK enzyme and modulate its activity.
Historical Development and Evolution of Synthetic Strategies for Pyridine Carboxylic Acid Derivatives
The synthesis of pyridine carboxylic acids has a rich history, with early methods often relying on the oxidation of alkylpyridines, such as the oxidation of picolines to form picolinic, nicotinic, or isonicotinic acid. These early processes often required harsh conditions and sometimes resulted in low yields.
Over the decades, synthetic methodologies have evolved significantly. The development of transition-metal-catalyzed reactions has revolutionized the synthesis of functionalized pyridines. For instance, palladium-catalyzed cross-coupling reactions allow for the direct introduction of carboxylic acid groups or their precursors onto a pre-halogenated pyridine ring.
Modern strategies for the synthesis of halogenated pyridine carboxylic acids often involve regioselective halogenation of the pyridine ring. This can be a challenging endeavor due to the electronic nature of the pyridine ring. Directed ortho-metalation, where a functional group directs the deprotonation and subsequent reaction at an adjacent position, has emerged as a powerful tool for the regioselective functionalization of pyridines. For the synthesis of a compound like this compound, a plausible, though not explicitly detailed in public literature, synthetic route could involve the initial bromination of isonicotinic acid at the 2-position, followed by a directed ortho-metalation at the 3-position and subsequent iodination.
Overview of Current Research Trajectories Involving Isonicotinic Acid Moieties
Isonicotinic acid and its derivatives continue to be a fertile ground for chemical research. Current research trajectories are focused on several key areas:
Drug Discovery: The isonicotinic acid scaffold is a common feature in many biologically active compounds. Research is ongoing to develop new therapeutic agents for a wide range of diseases, including tuberculosis (as seen in the derivative isoniazid), hyperlipidemia, and various cancers. mdpi.com The ability of the isonicotinic acid moiety to participate in hydrogen bonding and other non-covalent interactions makes it an attractive component for designing enzyme inhibitors and receptor ligands.
Catalysis: Isonicotinic acid derivatives are being explored as ligands for transition metal catalysts. The pyridine nitrogen and the carboxylic acid group can coordinate to metal centers, influencing the catalyst's activity and selectivity.
Materials Science: The rigid structure and potential for functionalization make isonicotinic acid derivatives interesting candidates for the development of new materials, such as metal-organic frameworks (MOFs) and functional polymers.
The continued exploration of synthetic methodologies to create novel isonicotinic acid derivatives, such as this compound, will undoubtedly fuel further discoveries in these and other areas of chemical science.
Chemical Compound Information
| Compound Name |
| This compound |
| Isonicotinic acid |
| Isoniazid (B1672263) |
| Picolinic acid |
| Nicotinic acid |
| 2-Bromoisonicotinic acid |
Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 848243-29-8 | chemicalbook.comcore.ac.uk |
| Molecular Formula | C₆H₃BrINO₂ | chemicalbook.com |
| Molecular Weight | 327.90 g/mol | |
| Form | Solid | core.ac.uk |
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-3-iodopyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrINO2/c7-5-4(8)3(6(10)11)1-2-9-5/h1-2H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCEFUWMDAAYELU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C(=O)O)I)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrINO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30590343 | |
| Record name | 2-Bromo-3-iodopyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30590343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
848243-29-8 | |
| Record name | 2-Bromo-3-iodopyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30590343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for 2 Bromo 3 Iodo Isonicotinic Acid
Retrosynthetic Analysis of 2-Bromo-3-iodo-isonicotinic Acid
Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available precursors. For this compound, the primary disconnections are the carbon-halogen (C-Br and C-I) and carbon-carboxyl (C-COOH) bonds.
A logical retrosynthetic pathway would involve:
Halogenation as a key step: Disconnecting the C-Br and C-I bonds leads back to isonicotinic acid as a potential starting material. This route depends on the feasibility of direct, regioselective halogenation of the pyridine (B92270) ring.
Carboxylation as a final step: Alternatively, one could disconnect the C-COOH bond, suggesting a precursor such as 2-bromo-3-iodopyridine (B1280457). This intermediate could then be carboxylated, for example, via lithiation followed by quenching with carbon dioxide.
Stepwise functionalization: A third approach involves the sequential introduction of the functional groups onto a simpler pyridine core, potentially using a combination of halogenation and cross-coupling reactions.
This analysis reveals that the central challenge lies in controlling the regiochemistry of substitution on the pyridine ring.
Direct Halogenation Approaches to Isonicotinic Acid Systems
Directly adding halogen atoms to a pre-existing isonicotinic acid framework is an attractive, atom-economical approach. However, it is fraught with challenges related to the electronic nature of the pyridine ring.
Achieving the desired 2-bromo-3-iodo substitution pattern via direct halogenation is difficult. The pyridine ring is inherently electron-deficient, making it resistant to electrophilic aromatic substitution. The carboxylic acid at the C4 position further deactivates the ring, exacerbating this issue.
Synthetic strategies to overcome this low reactivity and control the position of halogenation include:
Harsh reaction conditions: Historically, forcing conditions with high temperatures and strong acids were used, often resulting in low yields and mixtures of isomers.
Activation via N-Oxide: Converting the pyridine nitrogen to an N-oxide can activate the ring towards electrophilic attack, particularly at the C2 and C6 positions. Subsequent halogenation followed by reduction of the N-oxide is a common tactic.
Metal-catalyzed C-H activation: Modern methods involving transition metal catalysts, such as palladium, can direct halogenation to specific C-H bonds, offering a more controlled approach. nih.gov For instance, palladium acetate has been used to catalyze regioselective halogenation on aromatic rings. nih.gov
The polyhalogenation of pyridine rings presents significant synthetic hurdles. The primary challenges include:
Electronic Deactivation: The pyridine nitrogen acts as an electron sink, deactivating the entire ring system toward electrophiles. This effect is compounded by the presence of other deactivating groups like halogens or a carboxylic acid.
Regiocontrol: The intrinsic polarization of the pyridine ring favors substitution at the C2, C4, and C6 positions. rsc.orgnih.gov Directing substitution to the C3 position is notoriously difficult and often requires specialized methods.
Over-halogenation: Introducing two different halogens sequentially can lead to mixtures of products, including di-brominated or di-iodinated species, alongside the desired mixed-halogen product. princeton.edu
Halogen Scrambling: Under certain conditions, existing halogen substituents can migrate, leading to isomeric impurities.
Controlling selectivity requires a nuanced approach, often involving a multi-step sequence rather than a one-pot polyhalogenation. This could mean introducing one halogen, modifying the molecule's electronic properties, and then introducing the second halogen.
Stepwise Functionalization via Cross-Coupling Reactions
Modern synthetic chemistry often relies on the precision of transition-metal-catalyzed cross-coupling reactions to build complex molecules. nobelprize.org These methods allow for the sequential and site-selective formation of carbon-carbon and carbon-heteroatom bonds.
Palladium-catalyzed cross-coupling reactions are indispensable tools for functionalizing halogenated pyridines. nih.govsemanticscholar.org The general mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. nobelprize.orgmdpi.com An active Pd(0) catalyst first inserts into the carbon-halogen bond (oxidative addition). A second coupling partner (e.g., an organoboron compound) then transfers its organic group to the palladium center (transmetalation). Finally, the two coupled fragments are expelled from the palladium (reductive elimination), reforming the Pd(0) catalyst. nobelprize.org
For a substrate like this compound, the differential reactivity of the C-I and C-Br bonds can be exploited for selective functionalization.
The Suzuki-Miyaura cross-coupling, which pairs an organohalide with an organoboron reagent, is one of the most widely used C-C bond-forming reactions in the pharmaceutical industry due to its mild conditions and high functional group tolerance. princeton.edunih.govacs.org
In the context of a dihalogenated pyridine, such as a precursor to the target molecule, the site of the Suzuki coupling is typically determined by the relative reactivity of the carbon-halogen bonds. The bond dissociation energy (BDE) generally dictates the ease of oxidative addition, with the order of reactivity being C–I > C–Br > C–Cl. rsc.orgnih.gov
For a 2-bromo-3-iodopyridine derivative, the Suzuki-Miyaura reaction would selectively occur at the more labile C3-iodo position, allowing for the introduction of an aryl or alkyl group at this site while leaving the C2-bromo position intact for subsequent transformations. rsc.orgnih.gov This predictable selectivity is crucial for the stepwise elaboration of complex, highly substituted pyridine scaffolds.
| Component | Example Reagents | Purpose | Reference |
|---|---|---|---|
| Substrate | 2-Bromo-3-iodopyridine derivative | Electrophilic coupling partner | rsc.orgnih.gov |
| Coupling Partner | Arylboronic acid (e.g., Phenylboronic acid) | Nucleophilic coupling partner | acs.org |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃ | Catalyzes the C-C bond formation | rsc.orgnih.gov |
| Ligand | Triphenylphosphine (PPh₃), SPhos, XPhos | Stabilizes and modulates the reactivity of the Pd center | researchgate.net |
| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃ | Activates the organoboron reagent for transmetalation | acs.org |
| Solvent | Dioxane/Water, Toluene, DMF | Solubilizes reactants and facilitates the reaction | acs.org |
Palladium-Catalyzed Cross-Coupling Reactions for Halogenated Heteroarenes
Other Cross-Coupling Reactions (e.g., Kumada, Sonogashira, Stille, Negishi) for Halopyridine Functionalization
Besides the Suzuki-Miyaura reaction, several other cross-coupling reactions are widely employed for the functionalization of halopyridines.
Kumada Coupling : This reaction involves the coupling of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex. organic-chemistry.orgwikipedia.orgjk-sci.com It was one of the first catalytic cross-coupling methods to be developed and is particularly useful for the synthesis of biaryls. organic-chemistry.orgwikipedia.org The Kumada coupling can be influenced by catalyst speciation, with multinuclear palladium species capable of altering the regioselectivity in dihalopyridines. nih.govacs.orgwhiterose.ac.ukyork.ac.uk
Sonogashira Coupling : This reaction is a powerful method for the formation of C(sp²)-C(sp) bonds through the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. nih.govacs.orgscirp.orgwikipedia.org The reaction is generally carried out under mild conditions and has been widely applied in the synthesis of complex molecules. wikipedia.org The reactivity of halopyridines in the Sonogashira coupling follows the general trend of I > Br > Cl.
Stille Coupling : The Stille reaction couples an organotin compound with an organic halide or pseudohalide, catalyzed by palladium. openochem.orgorganic-chemistry.orglibretexts.orgnrochemistry.com A key advantage of the Stille coupling is the tolerance of the organostannane reagents to a wide variety of functional groups. nrochemistry.com
Negishi Coupling : This reaction involves the coupling of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. acs.orgorgsyn.orgresearchgate.net Negishi coupling is known for its high functional group tolerance and has been successfully applied to the synthesis of complex heterocyclic compounds. orgsyn.org The reactivity of halopyridines in Negishi coupling also generally follows the order I > Br > Cl. orgsyn.org
The following table provides a comparative overview of these cross-coupling reactions for the functionalization of halopyridines.
| Reaction | Organometallic Reagent | Catalyst | Key Features |
| Kumada | Grignard (RMgX) | Ni or Pd | Strong nucleophile, sensitive to functional groups |
| Sonogashira | Terminal Alkyne | Pd and Cu(I) | Forms C(sp²)-C(sp) bonds, mild conditions |
| Stille | Organostannane (RSnR'₃) | Pd | High functional group tolerance, toxic tin reagents |
| Negishi | Organozinc (RZnX) | Ni or Pd | High functional group tolerance, mild conditions |
Sequential Introduction of Halogen Substituents (Bromine and Iodine)
The synthesis of this compound necessitates the selective introduction of two different halogen atoms at specific positions on the pyridine ring. This can be achieved through sequential halogenation strategies that exploit differences in the reactivity of the halogen substituents or the pyridine ring itself.
Strategies for Differential Reactivity of C-Br and C-I Bonds in Pyridine Systems
The differential reactivity of carbon-halogen bonds is a cornerstone of selective functionalization in polyhalogenated aromatic systems. The C-I bond is generally more reactive than the C-Br bond in palladium-catalyzed cross-coupling reactions. nih.gov This difference in reactivity allows for the selective functionalization of an iodo-substituted position in the presence of a bromo substituent.
A plausible strategy for the synthesis of this compound could involve the initial synthesis of a dihalogenated pyridine precursor, such as 2-bromo-3-iodopyridine, followed by the introduction of the carboxylic acid group at the 4-position. Alternatively, one could start with a pre-functionalized isonicotinic acid derivative and introduce the halogens sequentially.
For instance, a 2-bromo-3-aminopyridine derivative could be a potential precursor. The amino group could be converted to an iodo group via a Sandmeyer-type reaction. The regioselectivity of halogenation reactions on the pyridine ring is influenced by the electronic nature of the ring and any existing substituents. Electrophilic aromatic substitution on pyridine is generally difficult and proceeds at the 3-position under harsh conditions. youtube.com However, the presence of activating or directing groups can alter this selectivity.
Selective Transformations at the Carboxylic Acid Functionality
The carboxylic acid group in this compound can also be a handle for further transformations. However, it is often necessary to protect the carboxylic acid group during certain synthetic steps, such as cross-coupling reactions where the organometallic reagents can be basic. Esterification is a common protecting strategy.
Conversely, the carboxylic acid itself can be the target of selective transformations. For example, decarboxylative halogenation, also known as halodecarboxylation, is a method for replacing a carboxylic acid group with a halogen. princeton.edunih.gov This reaction can be particularly useful for the synthesis of aryl halides from readily available carboxylic acids. princeton.edu While this might not be a direct route to this compound, it represents a potential transformation of a related precursor.
The reduction of carboxylic acids to alcohols in the presence of other functional groups, such as halogens, can be achieved using selective reducing agents like borane (B79455). researchgate.net This allows for the manipulation of the carboxylic acid group without affecting the halogen substituents, providing further avenues for the synthesis of complex pyridine derivatives.
Novel Synthetic Routes and Green Chemistry Approaches
The pursuit of sustainable chemical manufacturing has spurred the development of novel synthetic routes that minimize environmental impact. These approaches, grounded in the principles of green chemistry, aim to reduce waste, avoid hazardous reagents, and improve energy efficiency.
Eco-friendly Synthetic Protocols for Isonicotinic Acid Derivatives
Traditional methods for the halogenation of aromatic compounds often rely on harsh reagents and produce significant waste. In contrast, modern eco-friendly protocols for the synthesis of isonicotinic acid derivatives are being explored, emphasizing the use of safer reagents and more sustainable reaction conditions.
One promising green approach involves the use of hydrogen peroxide as a clean oxidant in combination with ammonium halides. This method avoids the use of elemental halogens, which are hazardous and generate corrosive byproducts. While not yet specifically reported for this compound, the principles of this methodology have been successfully applied to other aromatic heterocycles. The reaction proceeds under milder conditions and often in more environmentally benign solvents, such as water or ethanol.
Another sustainable strategy is the utilization of dimethyl sulfoxide (DMSO) in conjunction with hydrogen halides (HX, where X = Br, I). In this system, DMSO acts as a mild and inexpensive oxidant, facilitating the in situ generation of the halogenating species. This method has been shown to be effective for the bromination and iodination of a variety of arenes and heteroarenes, offering a practical and efficient alternative to traditional protocols. acs.org The scalability of this process has been demonstrated, highlighting its potential for industrial applications.
The development of these protocols aligns with the broader goals of green chemistry by prioritizing atom economy and reducing the generation of hazardous substances. The table below summarizes the key features of these eco-friendly halogenation methods as applied to various aromatic substrates, suggesting their potential applicability to the synthesis of this compound.
| Halogenation Method | Halogen Source | Oxidant | Key Advantages | Representative Substrates |
| Ammonium Halide/H₂O₂ | NH₄Br, NH₄I | H₂O₂ | Use of non-toxic reagents, water as a byproduct, mild conditions. | Electron-rich heterocycles |
| DMSO/HX | HBr, HI | DMSO | Inexpensive and readily available reagents, mild oxidative system, scalable. | Arenes, Heteroarenes |
Photoredox or Electrocatalytic Methodologies for Halogenation and Functionalization
Recent years have witnessed a surge in the application of photoredox and electrocatalytic methods in organic synthesis. These techniques offer unique pathways for the activation of molecules and the formation of chemical bonds under mild and controlled conditions, making them attractive for the synthesis of complex molecules like this compound.
Photoredox Catalysis:
Visible-light photoredox catalysis has emerged as a powerful tool for the functionalization of pyridines. This methodology utilizes a photocatalyst that, upon absorption of light, can initiate single-electron transfer (SET) processes, generating highly reactive radical intermediates. These radicals can then participate in a variety of chemical transformations, including halogenation.
While a direct photoredox-catalyzed synthesis of this compound has not been explicitly described, related transformations have been reported. For instance, photoredox catalysis has been employed for the functionalization of pyridines with various groups. acs.org The principles of photoredox-catalyzed halogenation often involve the generation of a halogen radical from a suitable precursor, which then reacts with the pyridine ring. The regioselectivity of such reactions can often be controlled by the electronic and steric properties of the substrate and the catalyst.
The table below illustrates the types of pyridine functionalization achieved through photoredox catalysis, which could conceptually be extended to the halogenation of isonicotinic acid.
| Reaction Type | Catalyst System | Reactants | Key Features |
| Pyridine Alkylation | Organic Dye Photocatalyst | Pyridine derivative, Carboxylic acid | Mild conditions, high regioselectivity. nih.gov |
| Pyridine Arylation | Iridium-based Photocatalyst | Pyridine N-oxide, Aryl boronic acid | Broad substrate scope, good functional group tolerance. |
Electrocatalytic Methodologies:
Electrochemistry offers a clean and efficient alternative for driving chemical reactions. In the context of halogenation, electrocatalysis can be used to generate halogenating agents in situ from simple and abundant halide salts, thus avoiding the handling of toxic and corrosive reagents.
Electrochemical methods have been successfully applied to the halogenation of various aromatic compounds. For example, the electrochemical oxidative halogenation of imidazopyridines has been demonstrated using sodium halides as the halogen source. This approach allows for the clean formation of C-Cl and C-Br bonds with hydrogen evolution as the only byproduct. The regioselectivity and efficiency of these reactions can be fine-tuned by controlling the electrochemical potential and reaction conditions.
The potential for sequential or dihalogenation using electrochemical methods is an area of active research. While specific application to this compound is yet to be reported, the modularity and control offered by electrochemistry make it a highly promising avenue for the development of a sustainable synthesis.
| Electrochemical Method | Halogen Source | Substrate Type | Advantages |
| Anodic Oxidation | Sodium Halide (NaX) | Imidazopyridines | In situ generation of halogenating agent, high atom economy, clean process. |
| Paired Electrolysis | Alkyl Halides | Arenes | Efficient use of both anode and cathode reactions. nih.gov |
Reactivity and Mechanistic Investigations of 2 Bromo 3 Iodo Isonicotinic Acid
Site-Selectivity in Further Functionalization Reactions
The primary challenge and opportunity in the chemistry of 2-Bromo-3-iodo-isonicotinic acid lies in controlling which of the two halogenated sites reacts. This site-selectivity is crucial for its use as a versatile building block.
The selective functionalization of dihalogenated pyridines is largely dictated by the inherent differences in the carbon-halogen bonds. The carbon-iodine (C-I) bond is significantly weaker and more polarizable than the carbon-bromine (C-Br) bond. This fundamental difference is the principal driver of site-selectivity in numerous reactions, particularly in metal-catalyzed cross-coupling reactions.
In processes like Suzuki, Stille, or Heck couplings, the reaction mechanism typically involves an oxidative addition step where the catalyst (e.g., a palladium complex) inserts into the carbon-halogen bond. Due to its lower bond dissociation energy, the C-I bond at the C-3 position of this compound undergoes this oxidative addition much more readily than the C-Br bond at the C-2 position. nih.govresearchgate.net This preferential reactivity allows for the selective substitution of the iodine atom, leaving the bromine atom intact for subsequent transformations. The general reactivity trend for halogens in such displacement reactions is I > Br > Cl > F. rsc.org
This differential reactivity enables a stepwise functionalization strategy. First, the iodo-substituent at C-3 can be replaced, and then, under potentially harsher reaction conditions, the bromo-substituent at C-2 can be targeted.
The carboxylic acid (-COOH) group at the C-4 position exerts a strong electronic influence on the pyridine (B92270) ring. As an electron-withdrawing group, it deactivates the ring towards electrophilic aromatic substitution. pearson.com However, its primary impact on the reactivity of this compound is in the context of nucleophilic aromatic substitution (SNAr) and metal-catalyzed reactions.
The -COOH group, along with the inherent electron-deficient nature of the pyridine nitrogen, significantly lowers the electron density of the aromatic ring. pearson.comnih.gov This electronic pull enhances the electrophilicity of the carbon atoms attached to the halogens, making them more susceptible to nucleophilic attack or oxidative addition. The deactivating nature of the carboxylic acid can also influence the stability of intermediates formed during catalytic cycles. For nucleophilic substitution, the negative charge of the intermediate is best stabilized when the attack occurs at positions ortho or para to the electron-withdrawing group and the ring nitrogen. acs.org In this molecule, both halogen substituents are ortho to the nitrogen, a favorable position for nucleophilic substitution.
Computational chemistry provides powerful tools for understanding and predicting the complex reactivity of molecules like this compound. nih.govchemrxiv.org
Density Functional Theory (DFT) is a widely used computational method to investigate chemical reactivity. One of its key applications is the calculation of bond dissociation energies (BDEs), which quantify the energy required to break a specific bond homolytically. nist.gov For this compound, DFT calculations can precisely model the BDEs of the C-Br and C-I bonds.
Numerous studies on halogenated aromatic compounds have shown that DFT methods, such as M06-2X and ωB97X-D, provide BDE values with high accuracy. nih.govnrel.gov Calculations would confirm that the BDE for the C-I bond is substantially lower than that for the C-Br bond. This quantitative data underpins the observed experimental reactivity, providing a theoretical basis for the site-selectivity. Furthermore, DFT can be used to model the transition states of reaction pathways, such as the oxidative addition step in a cross-coupling reaction. By comparing the activation energies for the cleavage of the C-I versus the C-Br bond, chemists can predict which reaction will occur preferentially and under what conditions. nih.gov
Table 1: Comparison of Carbon-Halogen Bond Properties Note: BDE values are representative for aryl halides and can be precisely calculated for the specific molecule using DFT methods like ωB97X-D/cc-pVTZ. nih.gov
| Property | C-Br Bond | C-I Bond |
|---|---|---|
| Position on Ring | C-2 | C-3 |
| Average Bond Length (Å) | ~1.91 | ~2.10 |
| Typical Bond Dissociation Energy (kcal/mol) | ~81 | ~65 |
| Relative Reactivity in Cross-Coupling | Lower | Higher |
Beyond BDEs, computational models can predict site-selectivity by analyzing a range of electronic and steric parameters. rsc.org Machine learning and other predictive models often use descriptors calculated from the molecule's structure to forecast reaction outcomes. chemrxiv.orgresearchgate.net
Electronic Parameters:
Atomic Charges: Calculation of partial atomic charges on the carbon atoms bonded to the halogens can indicate their electrophilicity. A more positive charge suggests a higher susceptibility to nucleophilic attack.
Fukui Functions: These functions describe the change in electron density at a given point when an electron is added or removed. The Fukui function for nucleophilic attack (f+) can highlight the most electrophilic sites in a molecule. scielo.org.mx
Steric Parameters:
Steric Hindrance: The iodine atom is larger than the bromine atom. However, the C-3 position is generally less sterically hindered than the C-2 position, which is flanked by the bulky iodine atom and the pyridine nitrogen. Steric-based models, such as those using Sterimol parameters, can quantify the steric environment around each reaction site, which is crucial for predicting the accessibility for a catalyst or reagent. nih.govbohrium.com
For this compound, a combined analysis would likely show that the C-3 position is electronically activated for oxidative addition (due to the weaker C-I bond) and is sterically accessible, making it the overwhelmingly preferred site for initial functionalization.
Table 2: Predicted Reactivity Parameters for Functionalization Note: This table represents a qualitative prediction based on established chemical principles and computational models. chemrxiv.orgrsc.orgslideshare.net
| Parameter | C-2 (Bromine) Site | C-3 (Iodine) Site | Predicted Outcome |
|---|---|---|---|
| Bond Strength (BDE) | Higher | Lower | C-3 is more reactive |
| Steric Hindrance | Potentially higher (near N) | Lower | C-3 is more accessible |
| Electronic Activation (for oxidative addition) | Lower | Higher | C-3 is more reactive |
| Overall Predicted Site-Selectivity | Favored for secondary functionalization | Favored for initial functionalization | High selectivity for C-3 |
Computational Chemistry Studies on Reaction Pathways and Selectivity
Reactions Involving the Pyridine Nitrogen Atom
The lone pair of electrons on the pyridine nitrogen atom allows it to act as a base and a nucleophile. Typical reactions at the nitrogen include protonation, N-alkylation, and N-oxidation. slideshare.net
However, in this compound, the nucleophilicity and basicity of the nitrogen are significantly diminished. The presence of three strong electron-withdrawing groups (C-2 Bromo, C-3 Iodo, C-4 Carboxylic Acid) pulls electron density away from the nitrogen atom. This makes it a much weaker base and less likely to participate in reactions like N-alkylation compared to unsubstituted pyridine.
While direct alkylation might be difficult, the nitrogen can still coordinate to metal centers, which is a key step in many catalytic cycles involving pyridine-based substrates. nih.gov Additionally, oxidation of the nitrogen to form a pyridine N-oxide is a possible transformation, although it would likely require strong oxidizing agents due to the deactivated nature of the ring. arkat-usa.org The formation of an N-oxide would further alter the electronic properties and reactivity of the ring, potentially enabling different reaction pathways.
Quaternization and N-Oxidation Studies
The lone pair of electrons on the pyridine nitrogen allows it to act as a nucleophile, readily undergoing quaternization and N-oxidation.
Quaternization: This reaction involves the alkylation of the pyridine nitrogen, leading to the formation of a quaternary pyridinium (B92312) salt. Such reactions are common for pyridine derivatives like nicotinamide (B372718), which can be quaternized using various electrophiles such as methyl iodide or substituted 2-bromoacetophenones. nih.gov The process typically involves heating the pyridine derivative with an alkyl halide in a suitable solvent. nih.gov For this compound, this transformation would introduce a permanent positive charge on the pyridine ring, significantly altering its electronic nature and solubility. The reaction conditions can be optimized, with methods like microwave-assisted synthesis showing significant improvements in reaction time and yield compared to conventional heating. nih.gov
N-Oxidation: The pyridine nitrogen can be oxidized to an N-oxide using various oxidizing agents. Common reagents for this transformation include hydrogen peroxide in acetic acid, peroxy acids like m-chloroperoxybenzoic acid (m-CPBA), and specialized systems like methyltrioxorhenium (MTO) with hydrogen peroxide. arkat-usa.org The N-oxidation of substituted pyridines, such as nicotinic acid, proceeds efficiently to yield the corresponding N-oxides. arkat-usa.org The resulting N-O bond introduces unique reactivity, acting as a dipole that can influence subsequent reactions and serve as a protecting group or an auxiliary agent in synthesis. arkat-usa.org Isonicotinic acid itself can be converted to isonicotinic acid-N-oxide. nih.gov
Coordination Chemistry of the Pyridine Nitrogen in this compound
The pyridine nitrogen of this compound can act as a ligand, coordinating to metal centers to form a wide array of metal complexes. While specific studies on this exact molecule are not prevalent, the coordination behavior can be inferred from related pyridinecarboxylic acids. The nitrogen atom provides a monodentate coordination site. Furthermore, the presence of the carboxylic acid group allows for bidentate or bridging coordination modes, where both the nitrogen and a carboxylate oxygen bind to one or more metal centers. This dual functionality makes it a versatile ligand for constructing coordination polymers and metal-organic frameworks (MOFs).
Transformations of the Carboxylic Acid Group
The carboxylic acid moiety is a versatile functional group that can be converted into a variety of derivatives, including esters, amides, acid halides, and anhydrides, or be removed entirely through decarboxylation.
Esterification and Amidation Reactions of this compound
Esterification: The conversion of this compound to its corresponding esters is a fundamental transformation. A common laboratory method involves first converting the carboxylic acid to a more reactive acid chloride. mdpi.comopenstax.org This is typically achieved by reacting the acid with thionyl chloride (SOCl₂). mdpi.com The resulting acid chloride hydrochloride can then be reacted with an alcohol, often in the presence of a base like triethylamine (B128534) or pyridine to neutralize the HCl formed, to yield the desired ester. mdpi.comopenstax.org This method is highly efficient for preparing various esters, including active esters like N-hydroxysuccinimidyl and pentafluorophenyl esters, which are useful acylating agents. mdpi.com
Amidation: Similar to esterification, amidation is often accomplished by first activating the carboxylic acid. The acid can be converted to its acid chloride, which then readily reacts with ammonia, primary amines, or secondary amines to form primary, secondary, or tertiary amides, respectively. libretexts.orglibretexts.org These reactions are typically rapid at room temperature. libretexts.org To ensure the reaction proceeds to completion, either an excess of the amine is used, or a non-nucleophilic base like pyridine is added to scavenge the HCl byproduct, which would otherwise protonate the amine nucleophile and render it unreactive. libretexts.orglibretexts.org
| Transformation | Reagents | Product |
| Esterification | 1. SOCl₂2. Alcohol (R-OH), Base | Ester |
| Amidation | 1. SOCl₂2. Amine (R-NH₂), Base | Amide |
Decarboxylative Coupling Reactions of Pyridine Carboxylic Acids
Decarboxylative cross-coupling has emerged as a powerful strategy for forming new carbon-carbon bonds, using readily available carboxylic acids as starting materials. wikipedia.org This approach is particularly valuable for synthesizing functionalized pyridines. acs.org
These reactions involve the coupling of a carboxylic acid with an organic halide, accompanied by the loss of carbon dioxide. wikipedia.org Various metal catalysts, including palladium, copper, nickel, and iron, are employed to facilitate this transformation. acs.orgrsc.org
Recent advances have utilized dual catalytic systems, such as the combination of photoredox catalysis (e.g., using an iridium photocatalyst) and nickel catalysis. nih.govnih.gov In a typical mechanism, the photocatalyst, upon irradiation with light, oxidizes the carboxylic acid, leading to decarboxylation and the formation of a carbon-centered radical. nih.gov This radical is then captured by a low-valent nickel complex, which subsequently undergoes reductive elimination with an aryl halide to form the cross-coupled product. nih.gov This method has been successfully applied to the coupling of various carboxylic acids with aryl and vinyl halides. nih.gov
Another approach involves an electro/Ni dual-catalyzed system, where the oxidative decarboxylation of the carboxylate occurs at the anode, and the activation of an aryl bromide by a nickel catalyst happens at the cathode, providing a green and efficient method for C(sp³)–C(sp²) bond formation. nih.gov For heteroaromatic acids like pyridine carboxylic acids, the nitrogen atom is often crucial, potentially binding to the metal catalyst during the transition state. wikipedia.org
| Coupling Type | Catalytic System | Key Features |
| Metallaphotoredox | Fe/Ni or Ir/Ni | Uses light to initiate decarboxylation; couples with aryl iodides. acs.orgnih.gov |
| Palladium-Catalyzed | Pd salts/ligands | Effective for coupling with aryl halides; nitrogen at the 2-position is often important. wikipedia.orgacs.org |
| Copper-Catalyzed | Cu salts | Often used in conjunction with palladium for biaryl synthesis. wikipedia.org |
| Electro/Ni Dual Catalysis | Ni catalyst, Electrodes | Redox-neutral process using electricity; carboxylate is oxidized at the anode. nih.gov |
Formation of Acid Halides and Anhydrides
Acid Halides: The synthesis of acid halides from carboxylic acids is a key step for accessing more reactive intermediates. libretexts.org this compound can be converted to its acid chloride by reacting it with thionyl chloride (SOCl₂). openstax.org The reaction converts the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic acyl substitution by the chloride ion. libretexts.org Similarly, the corresponding acid bromide can be prepared using phosphorus tribromide (PBr₃). openstax.orglibretexts.org These reactions are often performed in the presence of a base like pyridine to neutralize byproducts. libretexts.org
Acid Anhydrides: Acid anhydrides can be synthesized from the corresponding acid halide. libretexts.org The acid chloride of this compound can react with a carboxylate salt or another molecule of the carboxylic acid to form an acid anhydride (B1165640). openstax.org This is a nucleophilic acyl substitution reaction where the carboxylate attacks the carbonyl carbon of the acid chloride, leading to the elimination of the chloride ion and the formation of the anhydride linkage. openstax.org Symmetrical anhydrides are formed when the reacting carboxylate is the same as the acid chloride, while mixed anhydrides result from using a different carboxylate.
Applications in Medicinal Chemistry and Drug Discovery Research
2-Bromo-3-iodo-isonicotinic Acid as a Key Synthetic Intermediate in Pharmaceutical Synthesis
This compound serves as a crucial starting material and building block in the multi-step synthesis of various pharmaceutical agents. Its di-halogenated pyridine (B92270) ring offers multiple reactive sites for chemists to perform selective chemical transformations, enabling the construction of complex molecular architectures. The bromine and iodine atoms, with their distinct reactivities, allow for sequential and site-specific modifications, a highly desirable feature in the synthesis of intricate drug molecules. This strategic placement of two different halogens on the isonicotinic acid framework provides a versatile platform for introducing a variety of functional groups through cross-coupling reactions, ultimately leading to the final target compounds. A significant application of this compound is as a key intermediate in the preparation of Janus kinase (JAK) inhibitors, which are a class of drugs used to treat autoimmune diseases and cancer. chemicalbook.com
Design and Synthesis of Bioactive Isonicotinic Acid Derivatives
The isonicotinic acid scaffold is a well-established pharmacophore found in numerous bioactive compounds. The strategic derivatization of this core structure is a common approach in medicinal chemistry to develop new drugs with improved efficacy and selectivity.
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For isonicotinic acid analogues, these studies often focus on the effects of different substituents on the pyridine ring and modifications of the carboxylic acid group.
In the context of isonicotinic acid analogues, SAR studies have demonstrated that halogen substitutions are critical for biological activity. For instance, in a series of 2-substituted isonicotinic acid hydrazides evaluated for tuberculostatic activity, the electronic and steric properties of the substituents were found to be key determinants of their minimum inhibitory concentration (MIC). nih.gov A study on isoniazid (B1672263) analogues revealed that a 2-fluoro substitution resulted in an inactive compound, indicating limited steric flexibility at that position, whereas a 2-methyl analogue was equipotent to the parent compound, isoniazid. nih.gov This highlights the nuanced effects of even small changes to the substitution pattern. The presence of different halogens can lead to varying levels of activity, underscoring the importance of exploring diverse halogenation patterns in the design of new therapeutic agents.
Table 1: Illustrative SAR Data of Isoniazid Analogues Against M. tuberculosis
| Compound | Substitution | Activity |
|---|---|---|
| Isoniazid | None | Active |
| 2-Fluoro INH | 2-Fluoro | Inactive nih.gov |
| 2-Methyl INH | 2-Methyl | Active (equipotent to Isoniazid) nih.gov |
This table is for illustrative purposes and synthesizes findings from cited research.
The carboxylic acid group is a common functional group in drug molecules, often important for target binding through hydrogen bonding and ionic interactions. However, its acidic nature can sometimes lead to poor membrane permeability and metabolic instability. nih.gov Consequently, medicinal chemists frequently explore replacing the carboxylic acid with bioisosteres—functional groups that mimic the properties of the original group while offering improved pharmacokinetic profiles. nih.govnih.gov
For isonicotinic acid derivatives, modifications of the carboxylic acid moiety have been shown to be critical for activity. In research on isoniazid, replacing the hydrazide group (a derivative of the carboxylic acid) with an amide or a carboxylic acid completely abolished its antitubercular activity, confirming the essential nature of the hydrazide pharmacophore for that specific biological target. nih.gov In other classes of compounds, replacing a carboxylic acid with bioisosteres like hydroxamic acids, phosphonic acids, or tetrazoles has been a successful strategy to maintain or improve biological activity while enhancing drug-like properties. nih.gov The choice of bioisostere depends on the specific biological target and the desired physicochemical properties, such as acidity, polarity, and geometry. nih.gov
Table 2: Common Bioisosteric Replacements for Carboxylic Acids
| Bioisostere | Key Features |
|---|---|
| Tetrazole | Planar, similar acidity to carboxylic acid, more lipophilic. nih.gov |
| Hydroxamic Acid | Can be metabolized to carboxylic acids, potential for toxicity. nih.gov |
| Phosphonic/Phosphinic Acid | More polar, higher acidity. nih.gov |
This table provides a general overview of common bioisosteres and their properties.
The utility of this compound is particularly evident in target-oriented synthesis, where the goal is to create a molecule designed to interact with a specific biological target, such as an enzyme or a receptor.
A notable application of this compound is in the synthesis of Janus kinase (JAK) inhibitors. chemicalbook.com The JAK family of enzymes (JAK1, JAK2, JAK3, and TYK2) are critical components of signaling pathways that regulate immune responses and cell growth. Dysregulation of these pathways is implicated in a range of diseases, including autoimmune disorders like rheumatoid arthritis and malignancies.
By inhibiting specific JAK enzymes, it is possible to modulate the immune response and halt the proliferation of cancer cells. This compound provides a key scaffold for building these inhibitors. The bromo and iodo substituents serve as chemical handles for introducing other molecular fragments through various coupling reactions, allowing for the precise construction of a molecule that can fit into the ATP-binding site of the target JAK enzyme and block its activity. This targeted approach has led to the development of effective therapies for a number of challenging diseases.
Exploration of this compound in Target-Oriented Synthesis
Development of Anti-Mycobacterial Agents and Other Antimicrobial Compounds
The isonicotinic acid scaffold is a cornerstone in the development of anti-mycobacterial agents, most notably represented by isoniazid (INH), a first-line drug for treating tuberculosis (TB). wjbphs.commdpi.com Isoniazid, or isonicotinic acid hydrazide, is a prodrug that, upon activation by the mycobacterial catalase-peroxidase enzyme (KatG), inhibits the synthesis of mycolic acid, an essential component of the mycobacterial cell wall. wjbphs.commdpi.com The urgent need for new drugs to combat multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis has spurred research into novel derivatives of the isonicotinic acid core. nih.gov
Halogenated pyridine carboxylic acids, including structures related to this compound, are of significant interest in this field. The introduction of halogens can modulate the compound's lipophilicity, electronic properties, and binding interactions with target enzymes. Research into various isonicotinic acid derivatives has demonstrated a range of anti-mycobacterial activities. For instance, synthetic hybrids of quinoline (B57606) and isonicotinic acid hydrazide have shown potent activity against both drug-sensitive and MDR M. tuberculosis strains. nih.gov One such hybrid, UH-NIP-16, exhibited a Minimum Inhibitory Concentration (MIC) of 1.86 µM against the H37Rv strain and was also active against a clinical MDR strain. nih.gov
Furthermore, other derivatives have been synthesized and tested, showing that modifications to the isonicotinic acid backbone can yield compounds with significant antimicrobial properties against various bacterial strains, including those responsible for non-tuberculous mycobacterial infections. researchgate.netnih.gov The exploration of halogenated isosteres and derivatives continues to be a viable strategy for discovering next-generation antimicrobial agents. nih.gov
Below is a data table summarizing the anti-mycobacterial activity of selected isonicotinic acid derivatives.
| Compound/Derivative | Target Organism | Reported Activity (MIC) | Source |
| Isoniazid (INH) | M. tuberculosis | 0.01–0.2 µg/mL | mdpi.com |
| UH-NIP-16 (Quinoline-Isonicotinic Acid Hybrid) | M. tuberculosis H37Rv | 1.86 µM | nih.gov |
| 2-pyridylcarboxaldehyde isonicotinoyl hydrazone (PCIH) | M. tuberculosis | 0.63 µM | nih.gov |
| Isonicotinic acid hydrazides with tricyclic groups | M. tuberculosis | Activity noted, best with alkyl side chains | nih.gov |
This table is for illustrative purposes and includes data for related compounds to demonstrate the potential of the isonicotinic acid scaffold.
Potential in Antiviral and Anti-inflammatory Drug Development
The structural framework of halogenated pyridine carboxylic acids is also being explored for its potential in creating novel antiviral and anti-inflammatory therapies. The utility of this compound has been noted in the context of preparing Janus kinase (JAK) inhibitors, which are therapeutic agents for treating autoimmune diseases and cancer, highlighting its anti-inflammatory potential. chemicalbook.com
Isonicotinic acid derivatives have been shown to possess significant anti-inflammatory properties. nih.gov Research has demonstrated that certain 1,3,4-oxadiazoles derived from isonicotinic acid exhibit anti-inflammatory activity superior to the standard nonsteroidal anti-inflammatory drug (NSAID), Naproxen. nih.gov In-silico molecular docking studies suggest that these compounds may exert their effect by inhibiting the cyclooxygenase-2 (COX-2) enzyme, a key mediator of inflammation and pain. nih.gov The pyridine nitrogen atom in these derivatives can form crucial hydrogen bonds with amino acid residues like Arginine and Tyrosine within the COX-2 active site, anchoring the molecule and contributing to its inhibitory effect. nih.gov
In the antiviral domain, halogenated compounds are frequently investigated for their therapeutic potential. For example, a bromo-substituted indole-3-carboxylic acid derivative was found to exhibit a reliable antiviral effect against SARS-CoV-2 in vitro, completely inhibiting viral replication at a concentration of 52.0 µM. nih.gov This demonstrates that the inclusion of halogens like bromine on a heterocyclic scaffold can be a viable strategy for developing antiviral agents. While direct antiviral studies on this compound are not widely published, its structural features align with those of other compounds being actively investigated for antiviral applications.
| Derivative Class | Therapeutic Target | Key Findings | Source |
| This compound | Janus Kinase (JAK) | Can be used as a precursor for JAK inhibitors for autoimmune diseases. | chemicalbook.com |
| Isonicotinic acid-derived 1,3,4-oxadiazoles | Inflammation (COX-2) | Showed anti-inflammatory activity superior to Naproxen in some studies. | nih.gov |
| 6-bromo-indole-3-carboxylic acid derivative | SARS-CoV-2 | Completely inhibited viral replication in vitro at 52.0 µM. | nih.gov |
Prodrug Strategies Involving this compound Scaffold
A prodrug is an inactive or less active molecule that is metabolically converted into its active form within the body. This strategy is widely used in medicinal chemistry to overcome challenges such as poor solubility, low permeability, or rapid metabolism. nih.gov The isonicotinic acid family has a rich history in prodrug design, with isoniazid (INH) and pyrazinamide (B1679903) being prime examples in tuberculosis therapy. mdpi.com Both are converted to their active forms by mycobacterial enzymes, a mechanism that provides target specificity. mdpi.com
The this compound scaffold possesses a carboxylic acid group, which is an ideal functional handle for creating prodrugs. nih.gov This acidic moiety can be chemically masked, for instance, by converting it into an ester or an amide. Such a modification can increase the molecule's lipophilicity, potentially enhancing its ability to cross biological membranes like the intestinal wall for oral absorption or the blood-brain barrier. nih.gov Once absorbed and distributed to the target tissue, endogenous enzymes such as esterases can hydrolyze the masking group, releasing the active carboxylic acid parent drug. nih.gov
This approach has been successfully applied to numerous drugs to improve their pharmacokinetic profiles. For example, the ester prodrug mycophenolate mofetil was developed to enhance the oral bioavailability of its active parent, mycophenolic acid. nih.gov Similarly, prodrug strategies involving boronic acids have been designed to release an active drug in response to the high levels of reactive oxygen species (ROS) found in cancer or inflamed tissues. nih.gov The this compound scaffold is amenable to these and other prodrug strategies, offering a versatile platform for developing targeted therapies with improved drug delivery properties.
Ligand Design and Fragment-Based Drug Discovery utilizing Halogenated Pyridine Carboxylic Acids
Fragment-based drug discovery (FBDD) has emerged as a powerful and efficient alternative to traditional high-throughput screening (HTS) for identifying new drug leads. nih.gov FBDD uses libraries of small, low-molecular-weight compounds, or "fragments," to probe the binding sites of biological targets. youtube.com These fragments typically have lower binding affinities than larger drug-like molecules but form highly efficient, high-quality interactions. nih.gov
Halogenated pyridine carboxylic acids, such as this compound, are excellent candidates for inclusion in fragment libraries. They adhere well to the "Rule of Three," a set of guidelines used to define a good fragment.
| "Rule of Three" Parameter | Guideline Value |
| Molecular Weight | ≤ 300 Da |
| cLogP (lipophilicity) | ≤ 3 |
| Number of Hydrogen Bond Donors | ≤ 3 |
| Number of Hydrogen Bond Acceptors | ≤ 3 |
| Number of Rotatable Bonds | ≤ 3 |
The "Rule of Three" provides a general framework for selecting compounds for fragment libraries. lgcstandards.com
The this compound structure offers several advantages for FBDD:
Scaffold for Growth: As a small, rigid heterocyclic molecule, it provides a solid starting point or anchor. Medicinal chemists can systematically "grow" the fragment, adding new functional groups to engage with adjacent pockets on the target protein to increase potency and selectivity. youtube.com
Carboxylic Acid Group: The carboxylic acid is a key pharmacophoric feature, capable of forming strong and specific hydrogen bonds or ionic interactions with amino acid residues like arginine, lysine, or histidine in a protein's active site. nih.gov
Halogen Atoms (Bromine and Iodine): The bromine and iodine atoms are particularly valuable in ligand design because they can participate in halogen bonding. A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on the halogen atom and a nucleophilic site (like a carbonyl oxygen or an aromatic ring) on the protein. This specific interaction can significantly enhance binding affinity and selectivity, providing a rational vector for fragment optimization.
Once a fragment hit is identified and its binding mode is confirmed, often through biophysical methods like X-ray crystallography or NMR, it can be optimized into a potent lead compound by linking it with other fragments or by growing it into unoccupied binding space. youtube.com This makes scaffolds like this compound valuable tools in the modern drug discovery arsenal.
Advanced Analytical and Spectroscopic Characterization Techniques for 2 Bromo 3 Iodo Isonicotinic Acid
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a fundamental tool for determining the elemental composition of a molecule with high accuracy. For 2-Bromo-3-iodo-isonicotinic acid, HRMS provides the precise mass, which serves as a primary confirmation of its chemical formula, C₆H₃BrINO₂. sigmaaldrich.cn
The technique is capable of distinguishing between compounds with the same nominal mass but different elemental compositions. The theoretical exact mass is calculated using the masses of the most abundant isotopes of each element. A key feature in the mass spectrum of this compound is the isotopic pattern arising from the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in a characteristic pair of peaks (M and M+2) of nearly equal intensity, confirming the presence of a single bromine atom. The calculated monoisotopic mass provides a target for experimental measurement, with a match within a few parts per million (ppm) being the standard for confirmation.
Table 1: Predicted HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₆H₃BrINO₂ |
| Monoisotopic Mass (Exact Mass) | 327.8375 u |
| Molecular Weight (Average Mass) | 327.90 g/mol sigmaaldrich.cn |
| Primary Isotopes for Calculation | ¹H, ¹²C, ⁷⁹Br, ¹²⁷I, ¹⁴N, ¹⁶O |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required to assign all proton and carbon signals and confirm the substitution pattern of the pyridine (B92270) ring.
The ¹H NMR spectrum of this compound is expected to be relatively simple, showing signals for the two protons on the pyridine ring. Due to the substitution at positions 2, 3, and 4, the remaining protons are at positions 5 and 6. These protons are adjacent and would appear as doublets due to spin-spin coupling. Their chemical shifts are influenced by the electron-withdrawing effects of the halogens and the carboxylic acid group.
The ¹³C NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule (four for the pyridine ring and one for the carboxyl group). The carbons directly bonded to the electronegative bromine and iodine atoms (C2 and C3) are expected to have their resonances shifted significantly. The chemical shifts of other ring carbons are also affected by the substituents. nih.govnih.govchemicalbook.comdocbrown.info
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity / Notes |
|---|---|---|---|
| H5 | ~8.2 | - | d |
| H6 | ~8.7 | - | d |
| C2 | - | ~148 | s (quaternary, bonded to Br) |
| C3 | - | ~105 | s (quaternary, bonded to I) |
| C4 | - | ~145 | s (quaternary, bonded to COOH) |
| C5 | - | ~130 | d (CH) |
| C6 | - | ~152 | d (CH) |
Note: Predicted values are based on data from analogous substituted pyridines and isonicotinic acids. nih.govnih.govchemicalbook.comchemicalbook.compw.edu.pl
While 1D NMR provides initial data, 2D NMR experiments are essential for unambiguously assigning the structure. nih.gov
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. sdsu.edu For this compound, a cross-peak between the signals for H5 and H6 would confirm their adjacency on the pyridine ring. youtube.com
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). It would definitively link the H5 signal to the C5 signal and the H6 signal to the C6 signal. sdsu.edu
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for this molecule as it shows long-range (2-3 bond) correlations between protons and carbons. researchgate.net It allows for the assignment of the quaternary (non-protonated) carbons. For instance, H6 would show correlations to C2, C4, and C5, while H5 would show correlations to C3, C4, and C6. The proton of the carboxylic acid, if observed, might show a correlation to C4. These correlations provide unequivocal proof of the substitution pattern. youtube.com
Table 3: Expected Key 2D NMR Correlations for this compound
| Experiment | Correlating Nuclei | Expected Outcome |
|---|---|---|
| COSY | H5 ↔ H6 | Cross-peak confirms connectivity between H5 and H6. |
| HSQC/HMQC | H5 ↔ C5 | Cross-peak confirms direct bond. |
| H6 ↔ C6 | Cross-peak confirms direct bond. | |
| HMBC | H6 ↔ C2, C4, C5 | Confirms position of H6 relative to C2 (bromo), C4 (carboxyl), and C5. |
While ¹⁹F NMR is a highly sensitive and informative technique for fluorinated compounds, the NMR spectroscopy of heavier halogens like bromine (⁷⁹Br, ⁸¹Br) and iodine (¹²⁷I) is significantly more challenging. These nuclei possess large quadrupole moments, which leads to very rapid nuclear relaxation and consequently, extremely broad resonance signals. This broadening often renders the signals undetectable on standard high-resolution NMR spectrometers. Therefore, Br and I NMR are not typically used for the routine structural elucidation of small organic molecules like this compound.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
For this compound, key expected vibrational bands include:
A broad O-H stretching band from the carboxylic acid group, typically in the 3300-2500 cm⁻¹ region.
A strong C=O (carbonyl) stretching band from the carboxylic acid, expected around 1700 cm⁻¹.
A series of C=C and C=N stretching vibrations from the pyridine ring, typically in the 1600-1400 cm⁻¹ region.
C-H bending vibrations.
Low-frequency C-Br and C-I stretching vibrations, which are typically observed in the far-IR or Raman spectra below 600 cm⁻¹.
Table 4: Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopy |
|---|---|---|
| O-H stretch (Carboxylic acid dimer) | 3300 - 2500 (broad) | IR |
| C-H stretch (aromatic) | 3100 - 3000 | IR, Raman |
| C=O stretch (Carboxylic acid) | 1720 - 1680 | IR, Raman |
| C=C, C=N ring stretches | 1610 - 1430 | IR, Raman |
| C-O stretch / O-H bend | 1440 - 1395, 1300 - 1200 | IR |
| C-Br stretch | 600 - 500 | IR, Raman |
Note: Frequencies are approximate and can be influenced by solid-state effects and intermolecular interactions. nih.govresearchgate.net
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in the solid state. This technique would confirm the substitution pattern on the pyridine ring and provide accurate bond lengths and angles.
Table 5: Expected Crystallographic Data and Solid-State Features for this compound
| Parameter | Expected Feature / Value |
|---|---|
| Molecular Geometry | |
| C-Br bond length | ~1.90 Å |
| C-I bond length | ~2.10 Å |
| Pyridine ring | Planar |
| Intermolecular Interactions | |
| Primary Interaction | Hydrogen-bonded carboxylic acid dimers (R²₂(8) motif) |
| Secondary Interactions | Possible halogen bonding (e.g., C-I···N or C-Br···O) |
Note: Bond lengths and angles are estimates based on analogous structures. nih.gov
Spectrophotometric Methods (UV-Vis) for Electronic Transitions
UV-Visible spectrophotometry is a technique used to measure the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. When a molecule absorbs light, electrons are promoted from a ground state to a higher energy excited state. The wavelengths at which absorption occurs (λmax) are characteristic of the molecule's structure, particularly the presence of chromophores (light-absorbing groups) and auxochromes (groups that modify the absorption of chromophores).
For this compound, the pyridine ring, the carboxylic acid group, and the halogen substituents (bromo and iodo) constitute the chromophoric system. The expected electronic transitions would be π → π* transitions associated with the aromatic ring and n → π* transitions involving the non-bonding electrons of the nitrogen and oxygen atoms. The presence of bromine and iodine as auxochromes would be expected to cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths compared to the unsubstituted isonicotinic acid.
A hypothetical UV-Vis analysis would involve dissolving the compound in a suitable solvent (e.g., ethanol, methanol, or water) and recording the absorbance spectrum. The resulting data would typically be presented in a table.
Table 1: Hypothetical UV-Vis Absorption Data for this compound
| Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Electronic Transition |
| Ethanol | Data not available | Data not available | π → π |
| Ethanol | Data not available | Data not available | n → π |
Note: This table is for illustrative purposes only. Specific experimental data for this compound is not publicly available.
Analysis of the parent compound, isonicotinic acid, shows absorption maxima that can be used as a baseline for predicting the behavior of its halogenated derivatives. researchgate.net
Chromatographic Methods for Purity and Mixture Analysis (e.g., HPLC, GC-MS)
Chromatographic techniques are essential for separating components of a mixture and determining the purity of a compound.
High-Performance Liquid Chromatography (HPLC) would be a primary method for assessing the purity of this compound. Due to its acidic nature and polarity, a reverse-phase HPLC method would likely be employed. In this setup, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, such as water/acetonitrile or water/methanol, often with an acid modifier like formic acid or trifluoroacetic acid to ensure the carboxylic acid remains protonated for better peak shape. A UV detector would be used for quantification, set to one of the compound's absorption maxima.
Table 2: Hypothetical HPLC Method Parameters for this compound
| Parameter | Condition |
| Column | e.g., C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | e.g., Acetonitrile:Water (with 0.1% Formic Acid) |
| Gradient | Data not available |
| Flow Rate | e.g., 1.0 mL/min |
| Detection | e.g., UV at 270 nm |
| Retention Time | Data not available |
Note: This table represents a typical starting point for method development. Actual parameters would require experimental optimization.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separation and identification but may be less suitable for a non-volatile and thermally sensitive compound like a carboxylic acid. To make this compound amenable to GC analysis, a derivatization step would likely be necessary. This involves converting the carboxylic acid group into a more volatile ester (e.g., a methyl or ethyl ester). The derivatized sample would then be injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase. The mass spectrometer would then fragment the eluted compound, providing a unique mass spectrum that confirms its identity.
While methods for analyzing other halogenated acids in various matrices by techniques like ion chromatography-inductively coupled plasma-mass spectrometry (IC-ICP-MS) have been developed, these are typically for trace analysis in environmental samples and not for bulk purity assessment of a specific chemical. researchgate.net Similarly, HPLC-MS methods have been optimized for related compounds like biocides in consumer products, demonstrating the applicability of the technique. eeer.org
Potential Applications in Materials Science and Agrochemicals
Incorporation of 2-Bromo-3-iodo-isonicotinic Acid into Functional Polymers
The development of functional polymers with tailored electronic, optical, or thermal properties is a significant focus of modern materials science. Pyridine-containing polymers are of particular interest due to the electron-deficient nature of the pyridine (B92270) ring, which can impart desirable characteristics for applications in electronics and catalysis.
This compound serves as a highly promising monomer for the synthesis of such functional polymers. The presence of two distinct halogen atoms, bromine and iodine, at the 2- and 3-positions allows for selective and sequential cross-coupling reactions. The carbon-iodine bond is generally more reactive than the carbon-bromine bond in common palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings. This difference in reactivity can be exploited to introduce different functional groups in a stepwise manner, leading to the controlled synthesis of well-defined polymer structures. nih.gov
For instance, the iodine at the 3-position could be selectively coupled with a bis(boronic) acid ester to begin the polymerization process, leaving the bromine at the 2-position intact for subsequent modification of the polymer backbone. This orthogonal reactivity is crucial for creating complex, multi-functional polymers that would be difficult to synthesize using monomers with identical reactive sites. The carboxylic acid group at the 4-position offers another site for modification, either before or after polymerization, allowing for the attachment of side chains to influence solubility, thermal stability, or self-assembly properties.
Use as a Building Block for Advanced Organic Materials (e.g., OLEDs, Liquid Crystals)
The demand for advanced organic materials for use in electronics, such as Organic Light-Emitting Diodes (OLEDs) and liquid crystal displays (LCDs), is continually growing. Pyridine derivatives are key components in many of these technologies. tandfonline.com
Organic Light-Emitting Diodes (OLEDs): In OLEDs, materials based on pyridine are frequently used as electron-transporting materials (ETMs) or as part of the light-emitting layer. rsc.org The electron-deficient pyridine ring facilitates electron injection and transport, which is crucial for efficient device performance. rsc.org Pyridine-based materials can be designed to have high thermal stability and the ability to form uniform, amorphous films, which are critical for the longevity and reliability of OLED devices. rsc.org
This compound is an ideal precursor for synthesizing complex molecules for OLED applications. Through sequential cross-coupling reactions, large, conjugated systems can be built from this core structure. For example, an aryl group could be attached at the 3-position via a Suzuki reaction targeting the iodo-substituent, followed by the attachment of a different aromatic or heterocyclic group at the 2-position. nih.gov This allows for the precise tuning of the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which determines its electronic and optical properties. rsc.orgacs.org Materials incorporating pyrene (B120774) and pyridine have been shown to be effective hole-transporting materials (HTMs) in OLEDs, demonstrating high efficiency and luminance. nih.govacs.org The carboxylic acid function could be converted to an ester or amide to further modify the final properties of the material.
Liquid Crystals: Pyridine derivatives are also widely used in the synthesis of liquid crystalline materials due to the dipole moment introduced by the nitrogen atom and the rigid, linear shape that can be achieved. tandfonline.commdpi.comrsc.org These properties are essential for creating the ordered, yet fluid, phases (nematic, smectic) that are the basis of LCD technology. mdpi.com The molecular structure of 2,5-disubstituted pyridine derivatives, for example, has been studied extensively to optimize properties for twisted nematic (TN) and super-twisted nematic (STN) displays. tandfonline.com
Using this compound, chemists can synthesize rod-like (calamitic) molecules necessary for liquid crystal behavior. rsc.org Sequential coupling reactions can be used to attach long alkyl or alkoxy chains and other aromatic rings (phenyl, biphenyl) to the pyridine core. These additions create the necessary molecular shape and anisotropy to induce liquid crystalline phases. The ability to precisely control the structure through stepwise synthesis starting from a di-halogenated precursor allows for the fine-tuning of properties like clearing point, viscosity, and dielectric anisotropy.
Development of Novel Agrochemicals (e.g., Pesticides, Herbicides) Utilizing Isonicotinic Acid Scaffolds
The isonicotinic acid scaffold, and the broader family of pyridine carboxylic acids, is a well-established and important component in the development of modern agrochemicals. sci-hub.box These structures are present in numerous commercial herbicides, insecticides, and fungicides. Their versatility allows for the creation of compounds with diverse modes of action, targeting various biological processes in weeds and pests.
Herbicides: Research into nicotinic acid derivatives has led to the discovery of potent herbicides. nih.govacs.org By modifying the core structure, scientists can develop compounds with high efficacy against specific weeds, including those resistant to other classes of herbicides. For example, a series of N-(arylmethoxy)-2-chloronicotinamides, derived from nicotinic acid, demonstrated excellent herbicidal activity against weeds like bentgrass (Agrostis stolonifera) and duckweed (Lemna paucicostata). sci-hub.boxnih.govacs.org The structure-activity relationship (SAR) studies revealed that the type and position of substituents on the aryl ring are crucial for the level of herbicidal activity. nih.govacs.org The isonicotinic acid framework of this compound provides a platform for creating analogous compounds. The carboxylic acid can be converted to an amide, and the halogen atoms can be replaced with various other functional groups to optimize herbicidal potency and crop selectivity.
Pesticides: Isonicotinic acid derivatives, particularly isonicotinic acid hydrazides, have been investigated for their insecticidal properties. nih.gov These compounds can act on the nervous systems of insects, with some derivatives of the related nicotinic acid mimicking the action of acetylcholine, a key neurotransmitter. researchgate.netnih.gov The development of isoxazoline (B3343090) derivatives containing diacylhydrazine moieties has yielded potent insecticides that act on the γ-aminobutyric acid (GABA) receptor. nih.gov The this compound molecule offers a starting point for synthesizing new diacylhydrazine or other isonicotinamide-based insecticides, where the halogen atoms can be functionalized to interact with specific insect target sites.
The table below presents research findings on the herbicidal activity of a compound derived from the related nicotinic acid scaffold, illustrating the potential for this class of molecules.
| Compound Name | Target Weed Species | Bioassay Type | Measured Activity (IC₅₀) | Reference Commercial Herbicide | Activity of Reference (IC₅₀) |
| 2-chloro-N-((3,4-dichlorobenzyl)oxy)nicotinamide | Lemna paucicostata (duckweed) | Inhibition of Growth | 7.8 µM | Clomazone | 125 µM |
| 2-chloro-N-((3,4-dichlorobenzyl)oxy)nicotinamide | Lemna paucicostata (duckweed) | Inhibition of Growth | 7.8 µM | Propanil | 2 µM |
This table is based on data for a nicotinamide (B372718) derivative, highlighting the herbicidal potential of the pyridine carboxylic acid scaffold. IC₅₀ is the concentration that inhibits growth by 50%. sci-hub.boxnih.govacs.org
Future Research Directions and Unexplored Avenues for 2 Bromo 3 Iodo Isonicotinic Acid
Expanding the Scope of Cross-Coupling Reactions for Selective Polyfunctionalization
The presence of two different halogen atoms at the 2- and 3-positions of the pyridine (B92270) ring offers a prime opportunity for selective polyfunctionalization through sequential cross-coupling reactions. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is the key to this selectivity. Generally, the C-I bond is more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions than the C-Br bond. This allows for the selective substitution of the iodine atom, leaving the bromine atom intact for a subsequent, different cross-coupling reaction.
Future research could systematically explore a wider range of cross-coupling reactions to introduce a diverse array of functional groups. For instance, a Suzuki coupling could be performed at the 3-position, followed by a Sonogashira, Heck, or Buchwald-Hartwig amination at the 2-position. This would allow for the precise and controlled construction of highly substituted pyridine derivatives. Such derivatives are of significant interest in medicinal chemistry and materials science.
Table 1: Potential Sequential Cross-Coupling Strategies for 2-Bromo-3-iodo-isonicotinic Acid
| Step | Reaction Type | Position of Functionalization | Reagent | Potential Introduced Group |
| 1 | Suzuki Coupling | 3 | Arylboronic acid | Aryl |
| 2 | Sonogashira Coupling | 2 | Terminal alkyne | Alkynyl |
| 1 | Heck Coupling | 3 | Alkene | Alkenyl |
| 2 | Buchwald-Hartwig Amination | 2 | Amine | Amino |
| 1 | Stille Coupling | 3 | Organostannane | Various organic groups |
| 2 | Suzuki Coupling | 2 | Heteroarylboronic acid | Heteroaryl |
This selective functionalization would provide access to a vast chemical space of novel compounds that are otherwise difficult to synthesize. The development of robust and high-yielding protocols for these sequential couplings will be a critical area of investigation.
Asymmetric Synthesis and Chiral Derivatization of this compound
While this compound itself is an achiral molecule, its derivatives can possess chirality. Future research should focus on the development of asymmetric synthetic methods to produce enantiomerically pure derivatives. cram.com This is particularly important for pharmaceutical applications, as different enantiomers of a chiral drug can have vastly different biological activities.
One approach is the use of chiral catalysts in reactions involving the carboxylic acid group or substituents introduced via cross-coupling. For example, an asymmetric reduction of a ketone group introduced at the 2- or 3-position could lead to the formation of a chiral alcohol. Similarly, the development of enantioselective cross-coupling reactions would be highly valuable. acs.orgmdpi.com
Another avenue is the use of chiral derivatizing agents to separate enantiomers of racemic derivatives. nih.gov This involves reacting the racemic mixture with a chiral auxiliary to form diastereomers, which can then be separated by chromatography or crystallization. The chiral auxiliary can then be removed to yield the pure enantiomers.
Table 2: Examples of Chiral Methodologies for Derivatization
| Methodology | Description | Example Reagent/Catalyst |
| Asymmetric Catalysis | Use of a chiral catalyst to induce stereoselectivity in a reaction. | Chiral phosphine ligands for asymmetric hydrogenation. |
| Chiral Derivatizing Agents | Reaction with a chiral molecule to form separable diastereomers. nih.gov | (R)- or (S)-α-methylbenzylamine for derivatization of the carboxylic acid. |
| Kinetic Resolution | Differential reaction rates of enantiomers with a chiral reagent or catalyst. | Chiral lipase for enantioselective esterification. |
The successful development of these asymmetric methods will be crucial for unlocking the full therapeutic potential of chiral derivatives of this compound.
Exploration of Bioisosteric Replacements and Scaffold Hopping Strategies
In medicinal chemistry, bioisosteric replacement and scaffold hopping are powerful strategies for lead optimization. nih.govmdpi.commdpi.comjmu.edu These techniques involve modifying the structure of a lead compound to improve its pharmacological properties while retaining its biological activity.
Future research could explore the systematic replacement of the functional groups of this compound with their bioisosteres. For example, the carboxylic acid group could be replaced with a tetrazole, hydroxamic acid, or sulfonamide group. The bromine and iodine atoms could be replaced with other functional groups of similar size and electronic properties, such as a trifluoromethyl or cyano group.
Scaffold hopping involves replacing the central core of a molecule with a different scaffold while maintaining the spatial arrangement of key functional groups. dundee.ac.uknih.gov For this compound, this could involve replacing the pyridine ring with other heterocyclic systems, such as pyrimidine, pyrazine, or even non-aromatic rings.
Table 3: Potential Bioisosteric Replacements for Functional Groups
| Functional Group | Potential Bioisosteres |
| Carboxylic Acid | Tetrazole, Hydroxamic acid, Sulfonamide, Acylsulfonamide |
| Bromine/Iodine | Trifluoromethyl group, Cyano group, Isopropyl group |
| Pyridine Nitrogen | CH, C-F |
Table 4: Illustrative Scaffold Hopping Strategies
| Original Scaffold | Potential New Scaffold | Rationale |
| Pyridine | Thiophene | Altering electronic properties while maintaining a five-membered ring structure. |
| Pyridine | Cyclohexane | Introducing conformational flexibility. |
| Isonicotinic Acid | Indole | Exploring a different bicyclic aromatic system. |
These strategies could lead to the discovery of novel compounds with improved efficacy, selectivity, and pharmacokinetic profiles.
Deeper Investigation into Biological Mechanisms of Action of Derivatives
Derivatives of this compound have been investigated as Janus kinase (JAK) inhibitors for the treatment of autoimmune diseases and cancer. chemicalbook.com However, a detailed understanding of their mechanism of action is likely still in early stages. Future research should focus on elucidating the precise molecular interactions between these compounds and their biological targets.
This could involve a combination of biochemical and cellular assays, as well as structural biology techniques such as X-ray crystallography and cryo-electron microscopy. Determining the binding mode of these inhibitors to JAKs would provide valuable information for the rational design of more potent and selective compounds.
Furthermore, it is important to investigate the potential for these derivatives to interact with other protein kinases or biological targets. The isonicotinic acid scaffold is present in many biologically active compounds, and its derivatives may exhibit a range of pharmacological activities. researchgate.netuobaghdad.edu.iqnih.govnih.gov Screening libraries of this compound derivatives against a panel of different enzymes and receptors could uncover novel therapeutic applications.
Table 5: Research Plan for Elucidating Biological Mechanisms
| Research Area | Methodology | Objective |
| Target Engagement | Kinase activity assays, Surface Plasmon Resonance (SPR) | To confirm and quantify the binding affinity of derivatives to target proteins. |
| Structural Biology | X-ray crystallography, Cryo-EM | To determine the three-dimensional structure of the compound-protein complex. |
| Cellular Activity | Western blotting, Flow cytometry, Reporter gene assays | To investigate the downstream effects of target inhibition in cells. |
| Selectivity Profiling | Kinome-wide screening | To assess the selectivity of the compounds against a broad range of kinases. |
A deeper understanding of the biological mechanisms of action will be essential for the clinical development of drugs derived from this compound.
Computational Design of New Materials Incorporating the this compound Moiety
The unique electronic and structural features of this compound make it an interesting candidate for incorporation into novel materials. Computational chemistry and materials science offer powerful tools for predicting the properties of new materials before they are synthesized in the laboratory.
Future research could utilize computational methods, such as density functional theory (DFT), to design new polymers, metal-organic frameworks (MOFs), and other materials incorporating the this compound moiety. These calculations can predict a wide range of properties, including electronic band structure, optical absorption spectra, and charge transport characteristics.
For example, polymers containing this building block could be designed to have specific semiconducting or luminescent properties for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). MOFs incorporating this ligand could be designed for applications in gas storage, catalysis, and sensing.
Table 6: Computational Methods and Predicted Properties for Materials Design
| Computational Method | Predicted Property | Potential Application |
| Density Functional Theory (DFT) | Electronic band gap, Charge carrier mobility | Organic semiconductors |
| Time-Dependent DFT (TD-DFT) | UV-Vis absorption and emission spectra | Luminescent materials, Dyes |
| Molecular Dynamics (MD) | Mechanical properties, Thermal stability | High-performance polymers |
| Grand Canonical Monte Carlo (GCMC) | Gas adsorption isotherms | Gas storage materials (MOFs) |
The synergy between computational design and experimental synthesis could accelerate the discovery of new materials with tailored properties based on the this compound scaffold.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-bromo-3-iodo-isonicotinic acid, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via sequential halogenation of isonicotinic acid. Bromination at the 2-position may employ N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) under inert atmosphere, followed by iodination at the 3-position using iodine monochloride (ICl) or a copper-mediated Ullmann-type reaction. Optimization involves controlling stoichiometry (e.g., 1:1.2 molar ratio for halogenating agents) and reaction temperature (typically 60–80°C for bromination, 100–120°C for iodination) to avoid over-halogenation. Post-reaction, quenching with sodium thiosulfate removes excess iodine .
Q. How should researchers purify and characterize this compound to ensure analytical fidelity?
- Methodological Answer : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (solvent: ethanol/water mixture) is recommended. Characterization requires multi-modal analysis:
- HPLC : C18 column, mobile phase acetonitrile/0.1% TFA, retention time comparison with standards.
- NMR : Confirm substitution pattern via NMR (absence of aromatic protons at positions 2 and 3) and NMR (carboxylic acid carbon at ~170 ppm).
- Mass Spectrometry : ESI-MS in negative mode to detect [M-H] ion (expected m/z ~345–347 for / and ) .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer : The compound’s halogenated structure poses inhalation and dermal hazards. Use fume hoods, nitrile gloves, and lab coats. Storage should be in amber glass vials at 2–8°C to prevent light-induced decomposition. Waste disposal must follow halogenated organic waste guidelines, with neutralization of residual acidity using sodium bicarbonate before disposal .
Q. What are the primary applications of this compound in organic synthesis?
- Methodological Answer : Its dual halogen substituents make it a versatile precursor for cross-coupling reactions (e.g., Suzuki-Miyaura for C–C bond formation) or nucleophilic aromatic substitution. The carboxylic acid group allows further functionalization (e.g., esterification, amidation) to create ligands or bioactive molecules .
Advanced Research Questions
Q. How can researchers resolve contradictions in regioselectivity during subsequent functionalization of this compound?
- Methodological Answer : Conflicting regioselectivity in reactions (e.g., preferential substitution of iodine over bromine) can arise from steric/electronic factors. Computational modeling (DFT calculations) of transition states helps predict reactivity. Experimentally, varying catalysts (e.g., Pd(PPh) vs. XPhos) and solvents (polar vs. nonpolar) can modulate selectivity. For example, bulky ligands may favor substitution at less hindered sites .
Q. What strategies mitigate instability of this compound under acidic or basic conditions?
- Methodological Answer : The carboxylic acid group increases susceptibility to decarboxylation under heat or strong bases. To stabilize:
- Use mild buffers (pH 4–7) during reactions.
- Protect the acid as a methyl ester (via SOCl/MeOH) before harsh conditions, then deprotect with LiOH .
- Monitor decomposition via TLC or in-situ IR spectroscopy for real-time adjustment .
Q. How should researchers interpret conflicting spectral data (e.g., unexpected coupling constants in NMR)?
- Methodological Answer : Anomalies may arise from rotameric forms or paramagnetic impurities. Solutions include:
- Variable-temperature NMR to assess dynamic effects.
- Comparative analysis with analogous compounds (e.g., 2-bromoisonicotinic acid in ).
- X-ray crystallography to confirm solid-state structure, resolving ambiguities from solution-phase data .
Q. What methodologies validate the compound’s role in catalytic cycles for asymmetric synthesis?
- Methodological Answer : To study catalytic activity:
- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated analogs.
- Spectroscopic Trapping : Use EPR or UV-vis to detect radical intermediates in cross-coupling reactions.
- Enantiomeric Excess (ee) Analysis : Chiral HPLC or NMR with shift reagents post-derivatization (e.g., esterification with a chiral alcohol) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
